molecular formula C21H20F3N3O2 B2867281 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 318284-34-3

4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No. B2867281
CAS RN: 318284-34-3
M. Wt: 403.405
InChI Key: SDVXOUOOBLTDTN-UHFFFAOYSA-N
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Description

The compound “4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring in this compound is substituted with three methyl groups and a phenyl group, which is further substituted with a carbamate group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The pyrazole ring is substituted with three methyl groups and a phenyl group, which is further substituted with a carbamate group .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyrazole Derivatives : Pyrazole derivatives, including compounds structurally related to "4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate," have been synthesized through various methods. These compounds serve as intermediates for developing biologically active molecules. The synthesis process often involves Knoevenagel condensation and cyclization reactions. These derivatives have shown potential in molecular targeted therapy for cancer due to their selectivity and reduced side effects compared to traditional chemotherapy (Liu, Xu, & Xiong, 2017).

Biological Activities

Antimicrobial Agents : Certain pyrazole derivatives have been evaluated for their antimicrobial activities. For instance, new series of triazolyl pyrazole derivatives demonstrated a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack reaction approach and showed promise as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Antifungal and Anticancer Activities : Novel pyrazoles and isoxazole derivatives bearing a benzofuran moiety have been synthesized and tested for their antibacterial and antifungal activities. These compounds have demonstrated significant biological activities, highlighting the therapeutic potential of pyrazole derivatives in treating various microbial infections (Siddiqui et al., 2013).

Material Science Applications

Electroluminescent Materials : Pyrazole derivatives have also found applications in material science, particularly in the development of electroluminescent materials. For example, carbazole or oxadiazole modified pyran-containing compounds have been synthesized and characterized, showing potential for greenish-yellow light emission in electroluminescent devices (Yang et al., 2006).

properties

IUPAC Name

[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl] N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2/c1-13-19(14(2)27(3)26-13)11-15-7-9-18(10-8-15)29-20(28)25-17-6-4-5-16(12-17)21(22,23)24/h4-10,12H,11H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVXOUOOBLTDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)OC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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